molecular formula C17H14N2O2 B11399650 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B11399650
M. Wt: 278.30 g/mol
InChI Key: BGJCGVFBKBEWBE-UHFFFAOYSA-N
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Description

2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the formation of the oxazole ring followed by the introduction of the benzamide moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, methanimines can be refluxed in acetonitrile to yield the desired oxazole derivatives .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Common in aromatic compounds, where substituents on the benzene ring can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets within biological systems. The oxazole ring allows it to bind to enzymes and receptors through non-covalent interactions, influencing various biochemical pathways . This binding can result in the inhibition or activation of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler structure with similar biological activities.

    Isoxazole: Contains nitrogen and oxygen atoms in different positions, leading to distinct properties.

    Benzoxazole: Features a fused benzene and oxazole ring, offering unique chemical and biological characteristics.

Uniqueness

2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an oxazole ring with a benzamide moiety allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C17H14N2O2/c1-12-7-5-6-10-14(12)17(20)18-16-11-15(19-21-16)13-8-3-2-4-9-13/h2-11H,1H3,(H,18,20)

InChI Key

BGJCGVFBKBEWBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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